molecular formula C11H14N2O3 B2476116 Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate CAS No. 937604-26-7

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate

Cat. No. B2476116
M. Wt: 222.244
InChI Key: PHPBKSQXILNADJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula suggests that it contains an ethyl group, a benzylamino group, and a hydroxyimino group. The compound’s structure is likely to be complex due to the presence of these functional groups .

Scientific Research Applications

Advances in Acylation Chemistry

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate, a derivative of Oxyma, is utilized in advanced acylation methodologies, particularly in peptide, amide, and ester bond formations. This compound is compared with other acylation standards for its distinct applications and efficiency (Subirós‐Funosas et al., 2014).

Synthesis of Hydroxamic Acids and Ureas

This compound is instrumental in the Lossen rearrangement process, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This synthesis is not only efficient but also environmentally friendly and cost-effective, as byproducts like Oxyma can be recycled (Thalluri et al., 2014).

α-Ketoamide Derivative Synthesis

OxymaPure, containing ethyl 2-(benzylamino)-2-(hydroxyimino)acetate, is used in the synthesis of α-ketoamide derivatives. Its effectiveness surpasses traditional methods in terms of yield and purity, making it a valuable reagent in compound synthesis (El‐Faham et al., 2013).

Peptide Synthesis

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate is a crucial additive in peptide synthesis, offering advantages like reduced racemization and high coupling efficiency. It is a safer alternative to benzotriazole-based additives due to its lower risk of explosion (Subirós‐Funosas et al., 2009).

pH Modulatory Agent in Peptide Chemistry

As a pH modulatory agent, ethyl 2-(benzylamino)-2-(hydroxyimino)acetate (Oxyma) effectively prevents base-driven side reactions in peptide chemistry, showcasing its versatility and efficiency (Subirós‐Funosas et al., 2012).

Kinetic Resolution of Carboxylic Acids

This compound plays a role in the kinetic resolution of certain carboxylic acids, demonstrating its potential in producing enantiomerically pure compounds, which is vital in pharmaceutical synthesis (Kasture et al., 2005).

Safety And Hazards

According to the Safety Data Sheet (SDS), Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate is used in laboratory chemicals and the manufacture of chemical compounds. Precautions include handling it with care, avoiding ingestion, and following safety guidelines .

properties

IUPAC Name

ethyl 2-benzylimino-2-(hydroxyamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(14)10(13-15)12-8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPBKSQXILNADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NCC1=CC=CC=C1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzylamino)-2-(hydroxyimino)acetate

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